REACTION_CXSMILES
|
C(=O)(O)[O-].[K+].[Cl:6][C:7]1[C:8]([OH:17])=[C:9]([CH:11]=[C:12]([Cl:16])[C:13]=1[CH2:14][CH3:15])[NH2:10].[CH3:18][C:19]([C:23]1[CH:35]=[C:34]([C:36]([CH3:40])([CH3:39])[CH2:37][CH3:38])[CH:33]=[CH:32][C:24]=1[O:25][CH:26]([CH2:30][CH3:31])[C:27](Cl)=[O:28])([CH3:22])[CH2:20][CH3:21]>C(O)(C)C.O.C1(C)C=CC=CC=1.CCCCCCC>[CH3:22][C:19]([C:23]1[CH:35]=[C:34]([C:36]([CH3:39])([CH3:40])[CH2:37][CH3:38])[CH:33]=[CH:32][C:24]=1[O:25][CH:26]([CH2:30][CH3:31])[C:27]([NH:10][C:9]1[CH:11]=[C:12]([Cl:16])[C:13]([CH2:14][CH3:15])=[C:7]([Cl:6])[C:8]=1[OH:17])=[O:28])([CH3:18])[CH2:20][CH3:21] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
55 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
CC(CC)(C)C1=C(OC(C(=O)Cl)CC)C=CC(=C1)C(CC)(C)C
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=C(C1CC)Cl)O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirring until all of the solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
STIRRING
|
Details
|
while agitating at 400 rpm
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was raised
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
(68° C.-75° C.)
|
Type
|
CUSTOM
|
Details
|
to provide six hours of residence time
|
Duration
|
6 h
|
Name
|
|
Type
|
|
Smiles
|
CC(CC)(C)C1=C(OC(C(=O)NC2=C(C(=C(C(=C2)Cl)CC)Cl)O)CC)C=CC(=C1)C(CC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |